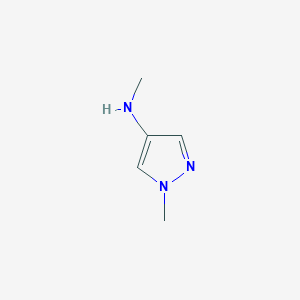

N,1-dimethylpyrazol-4-amine

Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazole and its derivatives are cornerstone structures in heterocyclic chemistry, recognized for their versatile chemical reactivity and broad spectrum of applications. mdpi.commdpi.com The pyrazole ring is an aromatic heterocycle, and its electron-rich nature makes it a versatile building block in organic synthesis. mdpi.com This scaffold is present in a multitude of compounds with significant commercial and research interest, including pharmaceuticals, agrochemicals, and dyes. researchgate.netglobalresearchonline.net The stability of the pyrazole ring, coupled with the ability to functionalize it at various positions, allows for the creation of diverse molecular architectures with a wide range of physicochemical properties. In medicinal chemistry, pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, analgesic, and antimicrobial agents. researchgate.netscirp.org

Overview of Aminopyrazole Research Landscape

Within the broader family of pyrazoles, aminopyrazoles—pyrazoles bearing an amino group—represent a particularly important subclass. chim.it The presence of the amino group provides a key site for further chemical modification, making aminopyrazoles valuable intermediates in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and other fused heterocycles. researchgate.net Research into aminopyrazoles is extensive, covering their synthesis, functionalization, and biological evaluation. chim.it Synthetic strategies often involve the condensation of hydrazines with β-ketonitriles or other suitable 1,3-dielectrophilic precursors. chim.it The regioselectivity of these reactions is a critical aspect of aminopyrazole synthesis. The biological activities of aminopyrazoles are a major focus of research, with studies exploring their potential as kinase inhibitors, anti-infective agents, and modulators of various cellular pathways. researchgate.netresearcher.life

Scope of Current Research on N,1-Dimethylpyrazol-4-amine and its Analogues

Current research on this compound itself is not extensively documented in dedicated public studies. However, significant research exists for its isomers and closely related analogues, which provides valuable insights into its potential properties and applications. For instance, its isomer, 4-amino-3,5-dimethylpyrazole, has been used as a starting material in the synthesis of energetic materials like 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (LLM-119). sioc-journal.cn The synthesis of various substituted 4-aminopyrazoles is an active area of investigation, with methods being developed to achieve high yields and regioselectivity. scispace.com

The broader class of N-substituted and C-methylated 4-aminopyrazoles is being explored for various applications. In medicinal chemistry, analogues are investigated for their potential as kinase inhibitors and for their anti-inflammatory and anticancer properties. rsc.org The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from aminopyrazole precursors is a key strategy in the development of new therapeutic agents. mdpi.comrsc.org Research on compounds like 1-(3-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine suggests that N-alkylation of the pyrazole ring is a common strategy to modulate the biological activity of the aminopyrazole scaffold, with initial studies indicating potential anti-inflammatory and analgesic properties. smolecule.com While direct research on this compound is limited, the extensive studies on its analogues underscore the importance of this structural motif in contemporary chemical research.

Data Tables

The following tables provide a summary of the chemical properties of this compound and a selection of its isomers and related analogues. This comparative data highlights the structural similarities and differences within this class of compounds.

Table 1: Chemical Properties of this compound and Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₅H₉N₃ | 111.15 | 64517-88-0 |

| 4-Amino-3,5-dimethylpyrazole | C₅H₉N₃ | 111.15 | 5272-86-6 |

| 5-Amino-1,3-dimethylpyrazole | C₅H₉N₃ | 111.15 | 3524-32-1 |

Table 2: Research and Application Highlights of Related Aminopyrazole Analogues

| Compound Analogue | Key Research Finding/Application | Reference |

| 4-Amino-3,5-dimethylpyrazole | Starting material for the synthesis of high-energy materials. | sioc-journal.cn |

| 1-(3-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine | Investigated for potential anti-inflammatory and analgesic properties. | smolecule.com |

| Pyrazolo[3,4-d]pyrimidines (derived from aminopyrazoles) | Explored as novel CDK2 inhibitors for cancer therapy. | rsc.org |

| 5-Amino-1,3-dimethylpyrazole | Used in the preparation of tetrahydropyrazolopyridine derivatives. | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-6-5-3-7-8(2)4-5/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVUCWXFEBDWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,1 Dimethylpyrazol 4 Amine and Its Derivatives

Cyclization and Ring-Forming Reactions

The formation of the pyrazole (B372694) ring is a fundamental step in the synthesis of N,1-dimethylpyrazol-4-amine. Classical methods involving the condensation of hydrazine (B178648) derivatives with 1,3-dielectrophilic compounds are commonly employed.

Cyclocondensation of Hydrazine Derivatives with Carbonyl Precursors

A primary and versatile method for pyrazole synthesis involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. acs.orgrsc.org For the synthesis of a 4-aminopyrazole precursor, a suitable three-carbon component with the potential to introduce an amino group or a precursor at the C4 position is required.

The general mechanism involves the initial reaction of a hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The choice of hydrazine (e.g., methylhydrazine) can directly introduce one of the methyl groups at the N1 position.

| Precursor 1 | Precursor 2 | Key Reaction | Product | Reference |

| 1,3-Diketone | Hydrazine | Cyclocondensation | Substituted Pyrazole | acs.org |

| β-Ketoester | Hydrazine | Cyclocondensation | Pyrazolone (B3327878) | rsc.org |

| α,β-Unsaturated Carbonyl | Hydrazine | Michael Addition-Cyclization | Pyrazoline (then oxidized) | beilstein-journals.org |

This table outlines common carbonyl precursors used in pyrazole synthesis through cyclocondensation with hydrazine derivatives.

Reactions Involving β-Ketonitriles and Malononitrile (B47326) Derivatives for Aminopyrazoles

A highly effective route to aminopyrazoles involves the reaction of β-ketonitriles with hydrazines. beilstein-journals.orgmdpi.comnih.gov This method is particularly relevant for the synthesis of 4-aminopyrazole precursors. The reaction proceeds through the initial formation of a hydrazone at the keto group, followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon, leading to the formation of a 5-aminopyrazole. beilstein-journals.orgnih.gov To obtain a 4-aminopyrazole, a different precursor strategy is necessary.

The use of malononitrile and its derivatives also provides a pathway to aminopyrazoles. rsc.orgtandfonline.com For instance, the reaction of malononitrile with hydrazine derivatives can lead to the formation of aminocyanopyrazoles, which can be further functionalized. tandfonline.com The Thorpe-Ziegler cyclization of dicyanohydrazones is another method for creating substituted 4-aminopyrazoles. chim.it

| Precursor | Reagent | Product Type | Reference |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | beilstein-journals.orgnih.gov |

| Malononitrile | Hydrazine Derivative | Aminocyanopyrazole | tandfonline.com |

| Phenylmalononitrile | Hydrazine Hydrate (B1144303) | 3,5-Diamino-4-phenylpyrazole | rsc.org |

This table summarizes the use of β-ketonitriles and malononitrile derivatives in the synthesis of aminopyrazoles.

Functionalization and Derivatization Strategies

Once the pyrazole core is formed, or during the synthesis of a related heterocyclic system, functionalization reactions are employed to introduce the N1 and N4 dimethyl substituents.

Amidation and Alkylation of Pyrazole Intermediates

A common strategy to obtain this compound involves the alkylation of a suitable pyrazole precursor. This can be a multi-step process. For instance, a 4-nitropyrazole can be N-alkylated at the N1 position with a methylating agent. Subsequent reduction of the nitro group to an amino group provides a 1-methyl-4-aminopyrazole intermediate. The final step would involve the N-methylation of the 4-amino group to yield the target compound. mdpi.comresearchgate.net The regioselectivity of the initial N-alkylation can be a challenge with unsymmetrically substituted pyrazoles, often yielding a mixture of N1 and N2 isomers. reddit.com However, methods using sterically bulky α-halomethylsilanes as masked methylating reagents have been developed to achieve high N1 selectivity. acs.orgnih.govresearcher.life

Amidation of a pyrazole-4-carboxylic acid, followed by further chemical transformations, can also serve as a route to introduce the 4-amino functionality. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized as part of the development of new fungicides. nih.govarkat-usa.org

| Starting Material | Reagents | Key Steps | Intermediate/Product | Reference |

| 4-Nitropyrazole | 1. Methylating Agent 2. Reducing Agent | 1. N1-Methylation 2. Nitro Reduction | 1-Methyl-4-aminopyrazole | mdpi.comresearchgate.net |

| 1-Methyl-4-aminopyrazole | Methylating Agent | N4-Methylation | This compound | - |

| Pyrazole | α-Halomethylsilane, Fluoride Source | N1-Alkylation, Protodesilylation | N1-Methylpyrazole | acs.orgnih.govresearcher.life |

This table outlines functionalization strategies involving amidation and alkylation to produce N-substituted pyrazoles.

Reduction of Azo Compounds to Generate Amino Derivatives

The synthesis of 4-aminopyrazoles can also be achieved through the reduction of corresponding 4-azopyrazoles. This method involves the coupling of a pyrazole with a diazonium salt to form an azo compound, which is then reduced to the amine. A study has reported the reduction of previously synthesized azopyrazoles to 4-aminopyrazoles using hydrazine hydrate without a catalyst, offering an efficient route to these amino derivatives. consensus.app This approach can provide high yields of the desired 4-aminopyrazole, which can then be N-methylated as described in the previous section.

| Precursor | Reagent | Reaction | Product | Reference |

| Pyrazole | Diazonium Salt | Azo Coupling | 4-Azopyrazole | consensus.app |

| 4-Azopyrazole | Hydrazine Hydrate | Reduction | 4-Aminopyrazole | consensus.app |

This table details the two-step process of forming 4-aminopyrazoles through the reduction of azo intermediates.

Nucleophilic Substitution Reactions in Pyrazolo[3,4-d]pyrimidine Systems

The this compound moiety is a key structural component of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. The synthesis of derivatives of this system can be achieved through nucleophilic substitution reactions. A notable example is the regioselective synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. mdpi.com

In this synthesis, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which contains two reactive chlorine atoms, is treated with methylamine. mdpi.com The reaction proceeds with high selectivity, with the nucleophilic substitution occurring at the 4-position of the pyrimidine (B1678525) ring to yield the 4-methylamino derivative. mdpi.comresearchgate.net This process demonstrates a direct method for the formation of the this compound core within a fused ring system.

| Substrate | Reagent | Solvent | Product | Yield | Reference |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine (40%) | THF | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 71% | mdpi.com |

This table presents the specific details of the nucleophilic substitution reaction to form a derivative containing the this compound structure.

Design and Synthesis of N-Alkylpyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidin-4-amines

The synthesis of fused pyrimidine systems, such as pyrazolo[4,3-d]pyrimidines, is a significant area of research due to their utility as scaffolds in medicinal chemistry. While the specific ring system of N-Alkylpyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidin-4-amines is highly complex, the general strategies for creating related pyrazolo[4,3-d]pyrimidine cores provide insight into their potential synthesis.

One established route to a related pyrazolopyrimidine scaffold involves a multi-step process starting from 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. This intermediate can be reacted with formic acid under reflux conditions to yield 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com Subsequent reactions with alkylating agents can then be performed to introduce substituents. mdpi.com

In a different approach, the synthesis of various N-substituted 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amines has been successfully demonstrated. nih.gov This process highlights the feasibility of introducing diverse amine functionalities onto the pyrazolo[4,3-d]pyrimidine core, a key step in producing compounds like N-alkyl-pyrimidin-4-amines. The research detailed the synthesis of 35 new pyrazolo[4,3-d]pyrimidine compounds, showcasing the versatility of the scaffold for creating a library of derivatives. nih.gov

The synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine, another related fused system, has also been reported. researchgate.net These syntheses often depend on the reaction conditions, where factors like time and the choice of catalyst can dictate the final product. researchgate.net Such methodologies, focused on the cyclization and functionalization of pyrazole precursors, form the foundation for accessing complex heterocyclic structures.

Synthesis of Substituted Pyrazoles and Fused Systems via Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of substituted pyrazoles and their fused systems. These one-pot reactions combine three or more starting materials, minimizing the need for isolating intermediates and reducing waste.

A classic and widely used method for pyrazole synthesis is the Knorr cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. beilstein-journals.org MCRs often leverage the in situ generation of these 1,3-dicarbonyl intermediates, which then react with hydrazines in a consecutive one-pot transformation. beilstein-journals.org Another prominent MCR strategy involves a [3+2] cycloaddition reaction. For instance, a three-component reaction between thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine can produce 3,4,5-trisubstituted pyrazoles in moderate to good yields without the need for transition metals or oxidants. rsc.org

The versatility of MCRs allows for the creation of highly functionalized and complex pyrazole derivatives. Fused pyrazoles, such as pyrano[2,3-c]pyrazoles, are readily synthesized through four-component reactions involving aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.orgmdpi.com The specific catalyst and reaction conditions can be tuned to optimize yields and selectivity. For example, taurine (B1682933) has been used as a catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles in water, highlighting a green chemistry approach. rsc.org

Below is a table summarizing various multi-component reactions used for the synthesis of pyrazole derivatives.

| Reaction Type | Components | Catalyst/Conditions | Product |

| Knorr Condensation (in MCR) | Enolates, Carboxylic acid chlorides, Hydrazines | One-pot | Substituted Pyrazoles beilstein-journals.org |

| [3+2] Cycloaddition | Thiazolidinedione chalcones, Benzaldehydes, N-tosyl hydrazine | Cs2CO3, DMF | 3,4,5-Trisubstituted Pyrazoles rsc.org |

| Fused Pyrano[2,3-c]pyrazoles | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles rsc.org |

| Fused Pyrano[2,3-c]pyrazoles | Aldehydes, Acyl hydrazides, Malononitrile | Taurine, Water | Dihydropyrano[2,3-c]pyrazoles rsc.org |

| Oxidative Coupling | Alkynes, Nitriles, Ti imido complexes | Oxidation | Multisubstituted Pyrazoles nih.gov |

Green Chemistry Principles in Aminopyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to create more sustainable and environmentally friendly processes. benthamdirect.comnih.gov These strategies focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. benthamdirect.com

A key aspect of green pyrazole synthesis is the use of environmentally benign solvents, with water being a prime example. thieme-connect.com Numerous MCRs for synthesizing pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, have been successfully performed in an aqueous medium. mdpi.com For instance, a four-component reaction of aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile can be efficiently catalyzed by piperidine (B6355638) in water at room temperature. mdpi.com In some cases, reactions can be conducted under solvent-free conditions, further reducing environmental impact. rsc.orgmdpi.com

The use of alternative energy sources, such as microwave irradiation, can accelerate reaction times and improve yields. mdpi.combenthamdirect.com Microwave-assisted synthesis of pyrazoles has been demonstrated in a three-component reaction catalyzed by acetic acid in water. mdpi.com

Catalysis plays a crucial role in green synthesis. The development of reusable and non-toxic catalysts is a major focus. benthamdirect.com Organocatalysts, such as taurine, and nanocomposite catalysts have been employed for the synthesis of pyrazoles in aqueous media. rsc.orgthieme-connect.com These approaches not only enhance the environmental profile of the synthesis but also often lead to high yields and operational simplicity. nih.gov

The following table provides examples of green synthetic methods for pyrazole derivatives.

| Green Principle | Method | Components | Catalyst/Solvent | Product |

| Green Solvent | Four-component reaction | (Hetero)aromatic aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Piperidine / Water | Pyrano[2,3-c]pyrazole derivatives mdpi.com |

| Alternative Energy | Microwave-assisted three-component reaction | 1,3-dione, N,N-dimethylformamide dimethyl acetal, Hydrazine derivatives | Acetic acid / Water | Substituted Pyrazoles mdpi.com |

| Organocatalysis | Multi-component reaction | Aldehydes, Acyl hydrazides, Malononitrile | Taurine / Water | Dihydropyrano[2,3-c]pyrazoles rsc.org |

| Solvent-Free | Five-component reaction | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10 / Solvent-free | Highly substituted pyrano[2,3-c]pyrazoles mdpi.com |

| Aqueous Media | One-pot synthesis | Arylaldehydes, Ethyl acetoacetate, Phenylhydrazine or Hydrazine hydrate | Cetyltrimethylammonium bromide (CTAB) / Water | Tetrasubstituted Pyrazoles thieme-connect.com |

Spectroscopic and Structural Elucidation of N,1 Dimethylpyrazol 4 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For the study of N,1-dimethylpyrazol-4-amine and its analogues, both proton (¹H) and carbon-13 (¹³C) NMR are utilized.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

For This compound , the predicted ¹H-NMR spectrum would show distinct signals for the different types of protons present in the molecule. The protons on the pyrazole (B372694) ring would resonate in the aromatic region, typically between δ 6.0 and 8.0 ppm. The methyl groups attached to the nitrogen atoms would appear as singlets in the upfield region, generally between δ 2.0 and 4.0 ppm.

In a study of 4-Amino-1,3,5-trimethylpyrazole , a related analogue, the ¹H-NMR spectrum showed singlets for the pyrazole methyl groups at δ 1.92 and 2.00 ppm, and a singlet for the amino group protons at δ 3.10 ppm. dergipark.org.tr Another analogue, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , displayed singlets for the two methyl groups at 3.14 and 3.96 ppm, a signal for the RCH₂ group at 4.61 ppm, and a pyrazole C-H proton signal at 8.00 ppm. mdpi.com

¹H-NMR Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 4-Amino-1,3,5-trimethylpyrazole | - | 1.92 (s, 3H, pyrazole 5-methyl), 2.00 (s, 3H, pyrazole 3-methyl), 3.10 (s, 2H, NH₂) dergipark.org.tr |

| 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | - | 3.14 (s, 3H, Me), 3.96 (s, 3H, Me), 4.61 (s, 2H, RCH₂), 8.00 (s, 1H, C-H-pyrazole) mdpi.com |

| 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide | - | 1.15 (d, 6H, isopropyl CH₃), 2.25 (s, 6H, pyrazole CH₃), 3.85 (m, 1H, isopropyl CH), 4.45 (s, 2H, CH₂), 6.90 (s, 1H, NH₂) vulcanchem.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also dependent on their electronic environment.

For pyrazole derivatives, the carbon atoms of the pyrazole ring typically resonate in the range of δ 105–155 ppm. vulcanchem.com In the case of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , its structure was confirmed using ¹³C-NMR spectroscopy among other techniques. mdpi.com For the parent compound, pyrazole, the carbon atoms appear at specific chemical shifts that serve as a reference for its substituted derivatives. chemicalbook.com

¹³C-NMR Data for Pyrazole Analogues

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Tris(3,5-dimethylpyrazol-1-yl)phenylmethane | CDCl₃ | 146.9 (C-3), 143.9 (C-5), 138.1 (C-7), 130.5 (C-8), 129.6 (C-9), 127.3 (C-10), 109.1 (C-4), 94.3 (C-6), 14.3, 12.9 (CH₃) mdpi.com |

| Predicted for a generic pyrazole-alcohol hybrid | - | Pyrazole carbons: 105–155, Hydroxyl-bearing carbon: 65–75 vulcanchem.com |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

For this compound, characteristic IR absorption bands are expected. The N-H stretching vibration of the secondary amine group would appear in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibrations for the aliphatic and aromatic components would be observed in the ranges of 1250–1020 cm⁻¹ and 1335–1250 cm⁻¹, respectively. orgchemboulder.com Additionally, the C=C and C=N stretching vibrations of the pyrazole ring would be present.

In the analogue 4-Amino-1,3,5-trimethylpyrazole , the IR spectrum (KBr) showed N-H stretching bands at 3345 and 3209 cm⁻¹, and a C-H stretching band at 2941 cm⁻¹. dergipark.org.tr For 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide , characteristic stretching vibrations were observed at 1650 cm⁻¹ for the amide C=O and 3350 cm⁻¹ for the N-H bond. vulcanchem.com

Characteristic IR Frequencies for Amines and Pyrazole Analogues

| Functional Group/Compound | Vibration Type | Frequency (cm⁻¹) |

| Secondary Amine (R₂NH) | N-H Stretch | 3350-3310 orgchemboulder.com |

| **Primary Amine (RNH₂) ** | N-H Bend | 1650-1580 orgchemboulder.com |

| Aliphatic C-N | C-N Stretch | 1250–1020 orgchemboulder.com |

| Aromatic C-N | C-N Stretch | 1335-1250 orgchemboulder.com |

| 4-Amino-1,3,5-trimethylpyrazole | N-H Stretch, C-H Stretch | 3345, 3209 (N-H); 2941 (C-H) dergipark.org.tr |

| 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide | Amide C=O Stretch, N-H Stretch | 1650 (C=O), 3350 (N-H) vulcanchem.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. utdallas.edu This technique is particularly useful for identifying conjugated π systems.

Aromatic amines, including pyrazole derivatives, exhibit characteristic UV absorption bands. dergipark.org.tr For instance, aqueous solutions of certain poly(amidoamine) (PAMAM) dendrimers, which contain tertiary amines, show a prominent absorption band in the 280–285 nm region. utexas.edu The UV spectra of aminopyrazoles, such as 4-amino-1-(2-hydroxyethyl)-3,5-dimethylpyrazole and 4-Amino-1,3,5-trimethylpyrazole , show strong absorption bands in the range of 237-243 nm. dergipark.org.tr The position of the maximum absorption (λmax) can be influenced by the solvent and the substituents on the pyrazole ring.

UV-Vis Absorption Data for Aminopyrazole Analogues

| Compound | λmax (nm) | log ε |

| 4-Amino-1-(2-acetyloxy)ethyl-3,5-dimethylpyrazole | 243 | 4.56 dergipark.org.tr |

| 4-Amino-1,3,5-trimethylpyrazole | 240 | 4.28 dergipark.org.tr |

| 4-Amino-1-phenyl-3,5-dimethylpyrazole | 237 | - dergipark.org.tr |

| 4-Amino-1-(2-hydroxyethyl)-3,5-dimethylpyrazole | 243 | - dergipark.org.tr |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For This compound , the molecular ion peak [M]⁺ would correspond to its molecular weight. PubChem provides predicted m/z values for various adducts of this compound, such as [M+H]⁺ at 112.08693. uni.lu The structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was confirmed by high-resolution mass spectrometry. mdpi.com For 4-Amino-1,3,5-trimethylpyrazole , the mass spectrum (EI) showed a peak at m/z 124 (M-1). dergipark.org.tr

Predicted and Experimental Mass Spectrometry Data

| Compound | Ion/Fragment | m/z |

| This compound (Predicted) | [M+H]⁺ | 112.08693 uni.lu |

| This compound (Predicted) | [M+Na]⁺ | 134.06887 uni.lu |

| 4-Amino-1,3,5-trimethylpyrazole | M-1 | 124 dergipark.org.tr |

| 4-Amino-1-(2-acetyloxy)ethyl-3,5-dimethylpyrazole | M⁺+1 | 198 dergipark.org.tr |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. lcc-toulouse.fr By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing definitive structural information.

While specific X-ray diffraction data for this compound was not found, the structure of the related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , was unequivocally proven by X-ray diffraction analysis. mdpi.com This analysis confirmed the regioselectivity of the synthesis, establishing it as the 4-methylamino derivative. mdpi.com Similarly, X-ray analysis of a cobalt(II) complex with 3,5-dimethyl-4-amino-1H-pyrazole revealed a tetrahedral coordination environment around the cobalt atom. researchgate.net The availability of single crystal X-ray diffractometers is crucial for such structural determinations. lcc-toulouse.fr Studies on fluorinated pyrrolylated-chalcones have also utilized XRD for structural analysis. nih.gov

Reactivity and Chemical Transformations of N,1 Dimethylpyrazol 4 Amine and Its Derivatives

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring (e.g., C4 Position)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. dalalinstitute.com In the pyrazole ring, which is an electron-rich heterocycle, these reactions are generally facile. The position of substitution is directed by the existing substituents on the ring. mdpi.com For pyrazoles bearing an amino group, the C4 position is a primary site for nucleophilic character, making it susceptible to attack by electrophiles. mdpi.com

The general mechanism for EAS involves the attack of the π-electrons of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eguci.edu Subsequent loss of a proton from the attacked carbon atom restores the aromaticity of the ring, yielding the substituted product. minia.edu.eg

In N,1-dimethylpyrazol-4-amine, the 4-amino group is a strong activating group, meaning it increases the electron density of the pyrazole ring, particularly at the ortho and para positions. For a 4-substituted pyrazole, the C5 position is analogous to an ortho position. The amino group, therefore, directs incoming electrophiles preferentially to the C5 position.

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the pyrazole ring. For instance, bromination of pyrazole derivatives has been shown to occur at the C4 position when it is unsubstituted. beilstein-journals.org In the case of this compound, the reaction would be directed to C5.

Nitration: Addition of a nitro group (–NO2) using a mixture of nitric acid and sulfuric acid. minia.edu.eg However, the strongly acidic conditions can lead to the protonation of the basic amino group, forming an -NHR₂⁺ group, which is deactivating and could complicate the reaction. chemistrysteps.com

Thiocyanation: Direct C-H functionalization to introduce a thiocyanate (B1210189) group (–SCN) can be achieved using reagents like potassium thiocyanate, often with a copper catalyst and an oxidant. chim.it

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyrazoles

| Starting Material Type | Activating/Directing Group | Position of Electrophilic Attack | Reaction Type Example |

| 4-Aminopyrazole Derivative | 4-Amino group (activating) | C5 (ortho-position) | Halogenation, Nitration |

| Unsubstituted Pyrazole | N/A | C4 | Bromination |

| N-Methyl-3-aminopyrazole | 3-Amino group (activating) | C4 | Thiocyanation chim.it |

Nucleophilic Character of Exocyclic Amine and Ring Nitrogen Atoms

The nucleophilicity of this compound resides in the lone pairs of electrons on its nitrogen atoms: the exocyclic secondary amine and the N2 atom of the pyrazole ring. mdpi.com

The exocyclic amino group (–NHCH₃) behaves as a typical secondary amine nucleophile. Its reactivity is influenced by both electronic and steric factors. masterorganicchemistry.com It can readily participate in reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common transformation where the nitrogen atom attacks the electrophilic carbonyl carbon. libretexts.org

Alkylation: Reaction with alkyl halides to form tertiary amines. However, this can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a class of compounds with significant applications in medicinal chemistry. scholaris.ca

The N2 atom of the pyrazole ring also possesses a lone pair of electrons and can act as a nucleophile. Its nucleophilicity is generally lower than that of the exocyclic amine due to the electrons being part of the aromatic sextet. However, it can still react with strong electrophiles, particularly in the formation of coordination complexes with metal ions or in quaternization reactions. The nucleophilicity of pyrazole nitrogens is a key factor in their use as ligands in coordination chemistry. researchgate.net The relative reactivity of the exocyclic amine versus the ring nitrogen can often be controlled by the choice of reagents and reaction conditions. mdpi.com

Reactions Leading to Fused Heterocyclic Systems

Aminopyrazole derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are core structures in many biologically active molecules.

Pyrazolo[3,4-d]pyrimidines are purine (B94841) bioisosteres that exhibit a wide range of biological activities. asianpubs.org Their synthesis often starts from suitably functionalized 4-aminopyrazoles. A common strategy involves the cyclocondensation of a 4-aminopyrazole that has a reactive group (like a nitrile or ester) at the adjacent C5 position. mdpi.comnih.gov

For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles can react with aryl nitriles in the presence of a strong base like potassium t-butoxide to yield pyrazolo[3,4-d]pyrimidin-4-amines. mdpi.com Another method involves reacting a 5-aminopyrazole-4-carbonitrile with formic acid under reflux to construct the pyrimidine (B1678525) ring. nih.gov While this compound itself lacks the required C5 substituent for these specific reactions, a derivative like 4-amino-1-methyl-1H-pyrazole-5-carbonitrile would be an ideal starting material for such transformations.

Table 2: General Methods for Pyrazolo[3,4-d]pyrimidine Synthesis from Aminopyrazoles

| Pyrazole Precursor | Reagent(s) | Resulting Fused System | Reference |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Aryl nitriles, t-BuOK | 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | mdpi.com |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

| Ethyl 5-amino-1-(2,4-dinitrophenyl)pyrazole-4-carboxylate | Aliphatic/aromatic nitriles | 1,6-Disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | ekb.eg |

| 5-Amino-3-methylthio-1-(4'-nitrophenyl)pyrazol-4-carbonitrile | Formamide, Acetic anhydride | 4-Amino-3-methylthio-1-(4'-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine | Current time information in Bangalore, IN. |

The synthesis of complex, nitrogen-rich fused heterocycles like mdpi.comnih.govsmolecule.comtriazolo[1,5-b] mdpi.comnih.govsmolecule.combeilstein-journals.orgtetrazines can be achieved using pyrazole derivatives. beilstein-journals.orgacs.org A key synthetic approach involves the reaction of a pyrazole with a 1,2,4,5-tetrazine (B1199680) derivative.

The synthesis proceeds in two main stages:

Nucleophilic Substitution: A pyrazole, acting as a nucleophile, displaces a leaving group on a 1,2,4,5-tetrazine ring. For instance, 3,5-dimethylpyrazole (B48361) can react with 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine to form a precursor bearing an amidine moiety. acs.org

Oxidative Cyclization: The resulting tetrazine intermediate undergoes intramolecular oxidative cyclization to form the fused triazole ring. Oxidants such as (diacetoxyiodo)benzene (B116549) or N-bromosuccinimide are used to facilitate this transformation, leading to the final mdpi.comnih.govsmolecule.comtriazolo[1,5-b] mdpi.comnih.govsmolecule.combeilstein-journals.orgtetrazine system. beilstein-journals.orgacs.org

This methodology highlights the utility of the pyrazole N-nucleophilicity in building complex heterocyclic frameworks.

Palladium-Catalyzed Direct Arylation Reactions with Unprotected Pyrazole Amines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Direct arylation, a type of C-H activation/functionalization reaction, allows for the coupling of an aromatic C-H bond directly with an aryl halide, avoiding the need for pre-functionalized starting materials like organometallic reagents.

Performing these reactions on substrates with unprotected amine groups can be challenging because the free amine can coordinate to and potentially deactivate the palladium catalyst. nih.govrsc.org However, recent advances have led to the development of robust catalytic systems capable of facilitating such transformations. nih.gov

For this compound, direct arylation would likely occur at the C5 position, which is activated by the amino group and is the most accessible C-H bond. Specialized palladium precatalysts and bulky phosphine (B1218219) ligands, such as tBuBrettPhos, have been developed to efficiently catalyze the coupling of unprotected bromoimidazoles and bromopyrazoles with amines (C-N coupling). nih.gov Similar catalyst systems are employed for direct C-H arylation. A simple, phosphine-free system using Pd(OAc)₂ with a base like KOAc has been used for the C5-arylation of N-protected pyrazoles. Adapting these methods for unprotected aminopyrazoles allows for the direct synthesis of C5-arylated aminopyrazoles, which are valuable building blocks in medicinal chemistry.

Coordination Chemistry and Catalytic Applications

Ligand Design and Metal Complexation

Pyrazole-based chelating ligands are known to form a wide variety of coordination complexes with numerous metal ions, resulting in diverse coordination geometries and nuclearities. researchgate.net The design of these ligands is crucial as it dictates the stereochemical and electronic environment of the metal center, which in turn governs the reactivity of the resulting complex. Pyrazole-amine ligands, which feature both a pyrazole (B372694) ring and an amine group, can act as bidentate or polydentate donors, binding to metal ions through the sp2-hybridized nitrogen of the pyrazole ring and the sp3-hybridized nitrogen of the amine.

Synthesis and Characterization of Metal Complexes (e.g., with Cu(II), Pd(II), V(III/IV/V))

The synthesis of metal complexes with pyrazole-amine ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Copper(II) Complexes: The synthesis of Cu(II) complexes is often straightforward. For instance, reacting a tridentate N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane ligand with copper(II) nitrate (B79036) in ethanol (B145695) yields a copper(II) complex. mdpi.com Similarly, novel naphthalene (B1677914) pyrazole ligands have been complexed with Cu(NO₃)₂ to produce new copper complexes. wikipedia.org These complexes are characterized using a suite of analytical techniques including FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction to confirm the coordination of the pyrazole nitrogen atoms to the copper center. mdpi.comwikipedia.org Characterization of Cu(II)-pyrazole complexes has also been performed using magnetic susceptibility, molar conductivity, TGA, UV-Vis, and ESR spectra. wikipedia.org

Palladium(II) Complexes: Palladium(II) complexes are of significant interest due to their catalytic prowess and potential applications in medicinal chemistry. The synthesis of Pd(II) complexes with pyrazole-based Schiff base ligands can be achieved by reacting the ligand with [PdCl₂(NCPh)₂] in acetone, which typically yields trans-palladium(II) complexes. researchgate.net Characterization via elemental analysis confirms a 1:2 metal-to-ligand ratio, while IR spectroscopy shows the characteristic imine (C=N) stretching frequency, confirming the ligand's presence. researchgate.net X-ray crystallography has revealed that palladium(II) complexes with polydentate pyrazole ligands can adopt a square-planar coordination geometry. chimicatechnoacta.ru

Vanadium(III/IV/V) Complexes: The coordination chemistry of vanadium with pyrazole ligands is also well-explored. Oxovanadium(IV) and dioxovanadium(V) complexes have been synthesized using pyrazolone-based ONO donor ligands. researchgate.net For example, reacting [VIVO(acac)₂] with these ligands leads to the formation of [VIVO(L)(H₂O)] type complexes. researchgate.net These can be further oxidized to form monooxidovanadium(V) species. researchgate.net The synthesis of a new mononuclear vanadium(III) complex, {2,6-[(3,5-ph₂pz)CH₂]₂py}VCl₃, was achieved using a pyridine-pyrazole derivative ligand and VCl₃. organic-chemistry.org Characterization methods for these complexes include FT-IR, UV-visible, EPR (for V(IV)), and multinuclear NMR (¹H, ¹³C, and ⁵¹V), as well as single-crystal X-ray diffraction. researchgate.net

Structural Effects of Ligand and Co-ligand Variations on Coordination Geometry

The final geometry of a metal complex is highly sensitive to both the structure of the primary pyrazole-amine ligand and the nature of the co-ligands (such as halides or pseudohalides) in the coordination sphere.

A systematic study on a series of palladium(II) complexes with the tridentate ligand bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine (pza) demonstrates this effect clearly. In these [Pd(pza)X]⁺ complexes, the Pd(II) center maintains a square-planar geometry, but the conformation of the flexible pza ligand is significantly influenced by the identity of the fourth co-ligand, X. acs.org Specifically, the dihedral angle between the two pyrazole rings changes depending on the steric demands of the co-ligand. This is rationalized by the interaction between the methyl groups on the pyrazole rings and the co-ligand X. researchgate.net As the size of the halide co-ligand increases from Cl⁻ to Br⁻ to I⁻, the ligand folds more to accommodate the larger ion, resulting in a smaller dihedral angle between the pyrazole rings. acs.orgresearchgate.net

| Co-ligand (X) | Dihedral Angle (°) | Complex Formula |

|---|---|---|

| NCS⁻ | 88.6 | [Pd(pza)NCS]₂[Pd(SCN)₄] |

| N₃⁻ | 87.3 | [Pd(pza)N₃]N₃·H₂O |

| Cl⁻ | 85.1 | [Pd(pza)Cl]NO₃ |

| Br⁻ | 83.6 | [Pd(pza)Br]NO₃ |

| I⁻ | 79.0 | [Pd(pza)I]I·0.5H₂O |

Catalytic Activity of Pyrazole Amine-Metal Complexes

The metal complexes formed from pyrazole-amine ligands are not just structurally interesting; they are also potent catalysts for a variety of chemical reactions, from biomimetic oxidation to complex organic syntheses.

Oxidation Reactions (e.g., Catechol Oxidation to o-Quinone)

One of the most studied applications of copper-pyrazole amine complexes is in mimicking the function of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to their corresponding o-quinones. mdpi.com These complexes, often generated in situ by mixing a pyrazole-based ligand with a copper(II) salt, show excellent catalytic activity in the presence of atmospheric oxygen. nih.gov

The efficiency of this catalytic oxidation is influenced by several factors:

Nature of the Ligand: The substituents on the pyrazole ring and the nature of the amine chain can tune the electronic and steric properties of the copper center, affecting its catalytic prowess.

Copper Salt (Counter-ion): The counter-ion of the copper salt (e.g., acetate (B1210297), sulfate, nitrate) plays a significant role, with copper(II) acetate often showing superior activity. researchgate.netmdpi.com

Solvent: The choice of solvent can dramatically alter the reaction rate. For example, some copper-pyrazole systems show high catecholase-like activity in THF, while being completely inactive in acetonitrile. mdpi.com

Ligand-to-Metal Ratio: The stoichiometry between the ligand and the metal ion can be crucial, with studies showing that a 2:1 ligand-to-metal ratio can be highly effective. nih.gov

Kinetic studies using the Michaelis-Menten model have been employed to quantify the catalytic efficiency of these systems. nih.gov

| Ligand/Metal System | Solvent | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Ligand L4 / Cu(CH₃COO)₂ (1:2 ratio) | THF | Initial Rate | 27,449 µmol·L⁻¹·min⁻¹ | mdpi.com |

| Ligand L6 / Cu(CH₃COO)₂ | THF | Initial Rate | 5.596 µmol·L⁻¹·min⁻¹ | mdpi.com |

| Ligand L2 / Cu(CH₃COO)₂ | Methanol | Vmax | 41.67 µmol·L⁻¹·min⁻¹ | nih.gov |

| Ligand L2 / Cu(CH₃COO)₂ | Methanol | Km | 0.02 mol·L⁻¹ | nih.gov |

Application in Organic Synthesis Reactions (e.g., Fischer Indole (B1671886) Synthesis, 1H-Tetrazole Synthesis)

While pyrazole-amine metal complexes are well-established in oxidation catalysis, their application in other named organic reactions is an emerging area.

Fischer Indole Synthesis: The Fischer indole synthesis is a classic method for producing indoles from aryl hydrazines and carbonyl compounds, typically catalyzed by Brønsted or Lewis acids like HCl, ZnCl₂, or polyphosphoric acid. wikipedia.org While metal-catalyzed versions exist, such as palladium-catalyzed cross-coupling of aryl bromides and hydrazones, the specific use of pre-formed or in situ generated pyrazole-amine metal complexes as the primary catalyst for the classical Fischer indole reaction is not widely documented in the reviewed literature. wikipedia.org

1H-Tetrazole Synthesis: The synthesis of tetrazoles, important heterocycles in medicinal chemistry, often involves the [3+2] cycloaddition of azides and nitriles. This reaction can be catalyzed by various metals, including zinc, copper, and cobalt complexes. researchgate.netacs.org For example, a heterogeneous nano-catalyst involving a Schiff base coordinated to Cu(II) has been shown to be effective for the synthesis of 1-substituted and 5-substituted 1H-tetrazoles. Similarly, cobalt complexes supported on boehmite nanoparticles have demonstrated high efficiency. Although pyrazole-containing hybrids have been synthesized to incorporate a tetrazole moiety, the direct catalytic application of simple pyrazole-amine metal complexes for this transformation remains a developing field of study.

Metal-Free Catalysis Approaches

The pyrazole scaffold is not only useful for constructing metal complexes but also plays a role in metal-free organocatalysis. In these systems, the pyrazole moiety itself, or a derivative, participates in the catalytic cycle without coordinating to a metal ion.

A prominent example involves the use of pyrazolin-5-ones in asymmetric synthesis. Pyrazolinones can act as potent nucleophiles in Michael addition reactions. These reactions are often catalyzed by chiral secondary amines (like those derived from cinchona alkaloids) or bifunctional catalysts such as squaramides. In this catalytic cycle, the organocatalyst activates the substrates: the amine catalyst forms a transient iminium ion with an α,β-unsaturated ketone, lowering its LUMO, while the pyrazolinone is activated through hydrogen bonding, facilitating its nucleophilic attack. This approach enables the stereocontrolled construction of complex chiral molecules containing the pyrazole core.

Applications in Chemical and Materials Sciences

Utilization as Synthetic Intermediates for Advanced Molecules

The N,1-dimethylpyrazol-4-amine scaffold is a valuable building block in organic synthesis, primarily serving as a precursor for the construction of more complex, fused heterocyclic systems. Of particular note is its role in the synthesis of pyrazolo[3,4-d]pyrimidines. These fused-ring systems are of immense interest in medicinal chemistry as they are structurally analogous to purines, allowing them to interact with a wide range of biological targets. researchgate.netderpharmachemica.com

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclocondensation of a suitably functionalized aminopyrazole with various reagents. asianpubs.orgpsu.edu For instance, 5-aminopyrazole-4-carbonitrile derivatives can react with orthoesters to form intermediate imidates. These intermediates are then cyclized with amines, hydrazines, or hydroxylamine (B1172632) to yield a diverse array of pyrazolo[3,4-d]pyrimidine derivatives. psu.edu Another common route involves the reaction of 5-aminopyrazoles with reagents like N,N-substituted amides in the presence of a Vilsmeier reagent (e.g., PBr3/DMF) followed by heterocyclization to produce the desired fused ring system. mdpi.com These synthetic strategies highlight the utility of the aminopyrazole core, as present in this compound, as a foundational element for creating molecules with potential pharmacological activities. derpharmachemica.commdpi.com

The general synthetic pathway can be illustrated by the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of a base like potassium t-butoxide, which yields pyrazolo[3,4-d]pyrimidin-4-amines. asianpubs.org This demonstrates the reactivity of the amino group and the adjacent nitrile in forming the pyrimidine (B1678525) ring.

| Aminopyrazole Precursor Type | Reagent | Resulting Fused System | Reference |

|---|---|---|---|

| 5-Aminopyrazole-4-carbonitrile | Orthoester, then Primary Amine/Hydrazine (B178648) | Pyrazolo[3,4-d]pyrimidine | psu.edu |

| 5-Aminopyrazole | N,N-substituted amide / PBr₃, then Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidine | mdpi.com |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Aryl Nitrile / Potassium t-butoxide | Pyrazolo[3,4-d]pyrimidin-4-amine | asianpubs.org |

Potential in Functional Materials Science

The pyrazole (B372694) scaffold is actively being explored for its potential in creating novel functional materials, owing to its unique electronic and structural characteristics.

Non-linear optical (NLO) materials are crucial for advancements in photonics and optoelectronics, with applications in optical communications and data storage. tcichemicals.comresearchgate.net Organic molecules, particularly those with delocalized π-electron systems, are promising candidates for NLO materials. tcichemicals.com The NLO response in organic materials is often enhanced by creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected through a π-conjugated bridge. pageplace.de

Pyrazole derivatives have been identified as potential NLO materials. rsc.orgibm.com Their aromaticity and the presence of nitrogen atoms allow for the tuning of electronic properties. Research has shown that pyrazole derivatives with donor-acceptor substituents can exhibit significant quadratic hyperpolarizability (a measure of NLO activity). ibm.com Specifically, studies on substituted pyrazoles indicate that 1,3 and 1,4 substitution patterns are generally more effective for achieving a high NLO response compared to 1,5 substitution, which can lead to steric hindrance and a loss of planarity. ibm.com While direct NLO studies on this compound are not prominent, its structure, featuring an electron-donating amino group on the pyrazole ring, suggests it could serve as a donor component in a larger NLO chromophore. rsc.orgeurjchem.com The synthesis of pyrazole-based dyes with extended π-conjugation and strong donor-acceptor groups has been shown to yield materials with promising NLO properties. researchgate.net

The development of high-energy density materials (HEDMs) is a significant area of research for both military and civilian applications. chemistry-chemists.com Heterocyclic compounds, including pyrazoles, are excellent backbones for energetic materials because they generally have a higher heat of formation, density, and a better oxygen balance compared to their carbocyclic counterparts. chemistry-chemists.comnih.gov The introduction of nitro (-NO₂) groups onto the pyrazole ring is a common strategy to create powerful and stable energetic compounds. nih.govmdpi.com

Nitrated pyrazoles are a major class of HEDMs, valued for their high density, thermal stability, and detonation performance. nih.govmdpi.com The pyrazole ring's stability and high nitrogen content contribute to the formation of large amounts of environmentally benign N₂ gas upon decomposition. mdpi.com Fusing pyrazole rings, as in pyrazolo[4,3-c]pyrazoles, and subsequently nitrating them, can lead to exceptionally potent energetic materials. chemistry-chemists.com For example, 3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) was developed from 3,5-dimethylpyrazole (B48361) and serves as a precursor to other advanced energetic materials. chemistry-chemists.com The design of such materials often involves a balance between achieving high detonation velocity and pressure while maintaining low sensitivity to impact and friction. acs.orgrsc.org

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Key Feature | Reference |

|---|---|---|---|---|

| 3,5-Dinitro-4-aminopyrazole (LLM-116) | 1.90 | - | High density, insensitive | acs.org |

| 1,4-Diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (LLM-119) | 1.845 | - | Synthesized from DNPP | chemistry-chemists.com |

| DNPAT (a nitropyrazole–triazole derivative) | - | 8889 | High thermal stability (Tdec = 314 °C) | rsc.org |

| Compound 6 (NH-bridged tetrazole) | 1.905 | 8861 | Insensitive (IS > 40 J) | acs.org |

Research in Agricultural Chemistry (e.g., Insecticidal Activity)

Pyrazole derivatives are a well-established class of compounds in agrochemical research, with many commercial products containing this heterocyclic core. d-nb.infonih.gov Specifically, 1H-pyrazole-5-carboxamides have been a major focus due to their high bioactivity and low toxicity profiles. d-nb.info

Research has demonstrated that modifying the substituents on the pyrazole ring and the amide functionality can lead to potent insecticides with varied spectrums of activity. nih.govmdpi.com For example, a series of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings were synthesized and tested against Aphis fabae (bean aphid). d-nb.info One of the most effective compounds, 7h, demonstrated 85.7% mortality at a concentration of 12.5 mg/L, which is comparable to the commercial insecticide imidacloprid. d-nb.info Other studies have designed pyrazole derivatives targeting lepidopteran pests like the diamondback moth (Plutella xylostella) and cotton bollworm (Helicoverpa armigera). nih.gov These studies show that even minor structural changes, such as the substituent at the 4-position of the pyrazole ring, can significantly alter insecticidal activity and selectivity. nih.gov The development of novel flupyrimin (B3323723) analogs incorporating an arylpyrazole core further underscores the continued importance of this scaffold in discovering new insecticide leads. frontiersin.org

| Compound Series/Name | Target Pest | Activity/Result | Reference |

|---|---|---|---|

| Compound 7h (pyrazole-5-carboxamide) | Aphis fabae (Bean aphid) | 85.7% mortality at 12.5 mg/L | d-nb.info |

| Compound Ie (α-hydroxymethyl-N-benzyl carboxamide) | Aphis craccivora (Bean aphid) | 100% foliar contact activity at 200 mg/kg | nih.gov |

| Compound IIi (4,5-dihydrooxazole pyrazole) | Tetranychus cinnabarinus (Spider mite) | 95% miticidal and ovicidal activity at 200 mg/kg | nih.gov |

| Compound 6j (Hexacyclic pyrazolamide) | Plutella xylostella (Diamondback moth) | Potent activity, potential IGR lead | mdpi.com |

Medicinal Chemistry Research on N,1 Dimethylpyrazol 4 Amine and Its Derivatives Preclinical Focus

Structure-Activity Relationship (SAR) Studies for Bioactive Properties

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. gardp.org For derivatives of N,1-dimethylpyrazol-4-amine, these studies have been crucial in identifying the chemical features that govern their biological activities. The pyrazole (B372694) core is a versatile scaffold found in many clinically approved drugs. nih.gov

The bioactivity of these compounds is significantly influenced by the nature and position of substituents on the pyrazole ring. For instance, the introduction of a (3,5-difluorophenyl)methylamine moiety at the 4-position of a 1,5-dimethylpyrazole (B184060) core results in a compound with potent inhibitory activity against cyclooxygenase-2 (COX-2). vulcanchem.com Molecular docking studies of this derivative revealed that the amine group forms a hydrogen bond with the Arg120 residue of COX-2, while the difluorophenyl group occupies a hydrophobic pocket. vulcanchem.com

In another example, the replacement of a phenylsulfonamide moiety with pyrazole derivatives in a lead compound led to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.gov This bioisosteric replacement strategy highlights the importance of the pyrazole scaffold in achieving desired biological effects. nih.gov

Furthermore, the exploration of substituents on the phenylpyrazolone nitrogen of related structures has provided valuable SAR insights. Generally, more apolar compounds have demonstrated better activity. frontiersin.org Specifically, introducing a piperidine (B6355638) linker offers new avenues for derivatization. frontiersin.org The most effective structural motif was found to be a 2-atom linker followed by an aromatic moiety, with sulphonamide and β-alcohol derivatives showing promising results. frontiersin.org

The following table summarizes the impact of different structural modifications on the bioactive properties of this compound derivatives based on available research.

| Core Structure/Scaffold | Substituent/Modification | Observed Bioactive Property | Key SAR Finding |

| 1,5-dimethylpyrazole | (3,5-difluorophenyl)methylamine at C4 | Potent COX-2 Inhibition | The difluorophenyl group occupies a hydrophobic pocket of the enzyme. vulcanchem.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Bioisosteric replacement of phenylsulfonamide with pyrazole | Potent CDK2 Inhibition | The pyrazole scaffold is a key contributor to the inhibitory activity. nih.gov |

| Phenylpyrazolone | Substituents on the pyrazolone (B3327878) nitrogen | Varied activity | Apolar substituents and a 2-atom linker with an aromatic moiety enhance activity. frontiersin.org |

Design and Evaluation as Enzyme Inhibitors

Phosphodiesterase (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the hydrolysis of cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD). tandfonline.comnih.govnih.gov Derivatives of this compound have been investigated as potential PDE4 inhibitors. vulcanchem.com The general mechanism of PDE4 inhibitors involves increasing intracellular cAMP levels, which leads to the relaxation of smooth muscle and the suppression of inflammation. nih.gov

Research into tertiary amine derivatives as PDE4 inhibitors has been an area of focus. google.com Molecular docking studies have suggested that for certain pyrazole amine derivatives, the methylene (B1212753) bridge can align with the catalytic site of PDE4, potentially inhibiting cAMP degradation. vulcanchem.com This interaction is considered relevant for treating inflammatory conditions. vulcanchem.com The development of potent and selective PDE4 inhibitors, such as cilomilast (B62225) and roflumilast, has demonstrated the clinical potential of this class of compounds. nih.gov

Kinase Inhibitors (e.g., Src Kinase, Tyrosine and Serine/Threonine Kinases)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. mdpi.com Pyrazolo[3,4-d]pyrimidine derivatives, which share a structural resemblance to the this compound core, have been extensively studied as kinase inhibitors. mdpi.com These compounds have shown inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), Src kinase, and various tyrosine and serine/threonine kinases. mdpi.com

One study reported a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as potent CDK2 inhibitors. nih.gov The most potent compound in this series, compound 15, exhibited a Ki of 0.005 µM for CDK2 and displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines. nih.gov Mechanistic studies revealed that this compound reduced the phosphorylation of retinoblastoma protein and induced cell cycle arrest and apoptosis. nih.gov

Furthermore, (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone was found to inhibit several protein kinases, including EGFR, FGFR, IR, and VEGFR, with IC50 values ranging from 5.18 to 27.89 μM. mdpi.com The compound showed particular potency against FGFR. mdpi.com

The table below presents data on the kinase inhibitory activity of selected pyrazole derivatives.

| Compound | Target Kinase | Inhibitory Activity (IC50/Ki) |

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | Ki = 0.005 µM nih.gov |

| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | EGFR | IC50 = 27.89 μM mdpi.com |

| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | FGFR | IC50 = 5.18 μM mdpi.com |

| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | IR | IC50 = 10.35 μM mdpi.com |

| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | VEGFR | IC50 = 15.62 μM mdpi.com |

Adenosine (B11128) A2A Receptor Antagonists

Adenosine A2A receptor antagonists are being investigated as potential treatments for Parkinson's disease. acs.orgresearchgate.net The design of selective A2A antagonists often involves heterocyclic scaffolds, including pyrazole-containing structures. acs.orgacs.org

A series of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines bearing substituted pyridyl groups at the C-6 position were developed as selective adenosine hA2A receptor antagonists. acs.orgacs.org One derivative, compound 6g, with a 5-methoxy-3-pyridyl substituent, showed a high affinity for the hA2A receptor with a Ki of 2.3 nM. acs.orgacs.org Further optimization led to compound 16j, which had an even higher affinity (hA2A Ki = 0.44 nM) and good oral exposure in preclinical models. acs.org

Another study focused on 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives as dual A2A and A1 receptor antagonists. nih.gov Compound 11o from this series demonstrated high binding affinities for both hA2A (Ki = 13.3 nM) and hA1 (Ki = 55 nM) receptors and acted as a full antagonist at both. nih.gov

The following table summarizes the binding affinities of representative pyrazole-based adenosine A2A receptor antagonists.

| Compound | Receptor Target | Binding Affinity (Ki) |

| Compound 6g (4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidine derivative) | hA2A | 2.3 nM acs.orgacs.org |

| Compound 16j (4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidine derivative) | hA2A | 0.44 nM acs.org |

| Compound 11o (1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative) | hA2A | 13.3 nM nih.gov |

| Compound 11o (1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative) | hA1 | 55 nM nih.gov |

Other Enzyme Inhibition Studies (e.g., p56 Lck, COX enzymes)

Derivatives of this compound have also been explored as inhibitors of other enzymes, including the lymphocyte-specific protein tyrosine kinase (p56 Lck) and cyclooxygenase (COX) enzymes. vulcanchem.comvulcanchem.comsmolecule.comwikipedia.org

p56 Lck Inhibition: p56 Lck is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell receptor signaling. wikipedia.org Inhibition of Lck is a potential therapeutic strategy for inflammatory and autoimmune diseases. nih.govmedchemexpress.com Certain pyrazole derivatives have been identified as inhibitors of p56 Lck. vulcanchem.com

COX Enzyme Inhibition: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (B1171923) and are key targets for anti-inflammatory drugs. nih.govscholarsresearchlibrary.com As mentioned previously, a derivative of 1,5-dimethylpyrazole, N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, was found to be a potent inhibitor of COX-2 with an IC50 of 0.8 μM. vulcanchem.com Molecular docking studies indicated that this compound binds to the active site of COX-2. vulcanchem.com Additionally, other pyrazole amine derivatives have been investigated for their COX-2 inhibitory potential through molecular docking studies. vulcanchem.com

Receptor Modulation Studies

Beyond enzyme inhibition, derivatives of this compound have been studied for their ability to modulate the function of various receptors. This includes acting as antagonists at adenosine receptors, as previously discussed, and potentially interacting with other G-protein-coupled receptors (GPCRs). vulcanchem.comresearchgate.net

For instance, 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is known to bind to receptors that regulate cell signaling pathways, thereby altering cellular responses. The specific mechanisms of these interactions are still under investigation.

In the context of adenosine receptors, allosteric modulation has also been explored. One study on 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which are structurally distinct but functionally related, identified compounds that act as allosteric enhancers of the A3 adenosine receptor. nih.gov These enhancers potentiated the maximum efficacy of A3 receptor agonists. nih.gov

Furthermore, a pyrimidine (B1678525) derivative, Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CYPPA), has been identified as a positive modulator of SK channels, which are involved in regulating neuronal excitability. nih.gov In one study, CYPPA was shown to block the excitatory effect of corticotropin-releasing factor (CRF) on the intrinsic excitability of neurons in the lateral habenula. nih.gov

KCa2 Channel Positive Modulators

Derivatives of this compound have been investigated as positive modulators of small-conductance calcium-activated potassium (KCa2) channels. These channels are voltage-insensitive and are activated by intracellular calcium, playing a key role in neuronal afterhyperpolarization and regulating firing frequency. rug.nl

One notable derivative, N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA), has been identified as a selective positive modulator of KCa2.2 and KCa2.3 channels. researchgate.netresearchgate.net CyPPA enhances the apparent Ca2+ sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations. researchgate.net For instance, in inside-out patch clamp experiments on human embryonic kidney (HEK293) cells expressing human KCa3 channels, CyPPA increased the apparent Ca2+-sensitivity of channel activation, shifting the EC50(Ca2+) from 429 nM to 59 nM. researchgate.net

Further structure-activity relationship (SAR) studies on CyPPA analogues have been conducted to improve potency and selectivity. acs.org By replacing the cyclohexane (B81311) moiety with substituted benzene (B151609) rings, researchers have developed compounds with enhanced activity. For example, derivatives with halogen substitutions at specific positions on the benzene ring showed significantly higher potency in potentiating KCa2.2a channels compared to CyPPA, while maintaining subtype selectivity. acs.org These novel modulators have shown promise in preclinical models of neurological disorders like spinocerebellar ataxia type 2 (SCA2) by normalizing the irregular firing of Purkinje cells. acs.org

Recently, a new class of SK2 channel activators has been discovered with significantly improved potency compared to CyPPA. rug.nl These novel compounds have demonstrated neuroprotective effects against ferroptosis and excitotoxicity in neuronal cells at low nanomolar concentrations, whereas CyPPA requires micromolar concentrations for similar effects. rug.nl

Table 1: Activity of CyPPA on KCa Channels

| Channel Subtype | EC50 (µM) | Efficacy (%) | Reference |

|---|---|---|---|

| hSK3 | 5.6 ± 1.6 | 90 ± 1.8 | researchgate.net |

| hSK2 | 14 ± 4 | 71 ± 1.8 | researchgate.net |

| hSK1 | Inactive | - | researchgate.net |

hSK1/2/3: human Small-conductance Ca2+-activated potassium channels 1/2/3 hIK: human Intermediate-conductance Ca2+-activated potassium channel EC50: Half-maximal effective concentration

Metabotropic Glutamate (B1630785) Receptor (mGlu1/5) Negative Allosteric Modulators

Metabotropic glutamate receptors (mGluRs), particularly subtypes mGlu1 and mGlu5, are promising therapeutic targets for a range of psychiatric and neurodegenerative disorders. idrblab.org Negative allosteric modulators (NAMs) of these receptors bind to a site distinct from the endogenous ligand (glutamate) binding site and reduce the receptor's response to activation. mdpi.comresearchgate.net

While direct research on this compound as an mGlu1/5 NAM is not extensively documented in the provided results, the broader class of pyrazole derivatives has been explored in this context. The development of selective NAMs for mGlu1 and mGlu5 is a significant area of research due to the potential for off-target effects, as the allosteric sites of these two receptors share a high degree of sequence identity. idrblab.org

Computational modeling, including docking and molecular dynamics simulations, has been instrumental in understanding the subtype-selective mechanisms of NAMs. idrblab.org These studies have identified key amino acid residues, both conserved and non-conserved, that are critical for the selective binding of different NAM scaffolds to mGlu1 and mGlu5. idrblab.org Structure-based virtual screening has also emerged as a powerful tool to identify novel mGlu5 NAMs, complementing traditional high-throughput screening methods. nih.gov

NPY5 Receptor Antagonism

The neuropeptide Y (NPY) system, particularly the Y5 receptor subtype, is implicated in the regulation of food intake and energy homeostasis, making it a target for the development of anti-obesity agents. nih.govmdpi.com Antagonists of the NPY5 receptor are sought after for their potential to reduce food intake and body weight.

Virtual screening and parallel chemistry approaches have been employed to identify and optimize NPY5 receptor antagonists. nih.gov This strategy has led to the discovery of novel and potent hit classes, such as thiazole (B1198619) derivatives. nih.gov While specific research on this compound as an NPY5 antagonist is not detailed, the principles of drug design and optimization used for other heterocyclic scaffolds are applicable. The iterative process of virtual screening followed by rapid chemical synthesis and biological evaluation allows for a deeper understanding of the structure-activity relationships that govern the potency of these compounds. nih.gov

Biological Activity Investigations (In Vitro and Preclinical Animal Studies)

Anticancer and Antiproliferative Activities (e.g., against specific cell lines)

Derivatives of this compound have demonstrated significant anticancer and antiproliferative activities in various preclinical studies. These compounds have been shown to inhibit the growth of a range of cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest.

For instance, certain pyrazole-sulfonamide derivatives have exhibited promising broad-spectrum antitumor activity, with some compounds showing effects comparable to the standard anticancer drugs 5-fluorouracil (B62378) and cisplatin (B142131) against HeLa and C6 cell lines. researchgate.net In another study, indole-aryl amide derivatives containing a tryptamine (B22526) or indolylacetic acid nucleus were evaluated for their cytotoxicity against a panel of tumor cell lines, including HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6. nih.gov One compound, in particular, showed noteworthy selectivity towards the HT29 colon cancer cell line, inducing G1 phase cell cycle arrest and apoptosis without affecting healthy human intestinal cells. nih.gov

The antiproliferative effects of these derivatives have been evaluated using methods like the MTT assay. nih.gov Research on 1-benzhydrylpiperazine (B193184) derivatives demonstrated growth inhibitory effects against MCF-7 (breast carcinoma), HepG-2 (hepatocellular carcinoma), HeLa (cervix carcinoma), and HT-29 (colon carcinoma) cell lines. nih.gov Similarly, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown high antiproliferative activity against MCF-7 cells. mdpi.com

Table 2: Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound Type | Cell Line(s) | Activity/IC50 | Reference |

|---|---|---|---|

| Pyrazole-sulfonamide derivatives | HeLa, C6 | Promising antitumor activity | researchgate.net |

| Indole-aryl amide derivative (compound 5) | HT29 | Selective cytotoxicity, G1 arrest, apoptosis | nih.gov |

| 1-Benzhydrylpiperazine derivatives | MCF-7, HepG-2, HeLa, HT-29 | Growth inhibitory effects | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives (compounds 2 & 3) | MCF-7 | IC50 = 0.013 µM & 0.023 µM | mdpi.com |

IC50: Half-maximal inhibitory concentration

Antimicrobial Activities (Antibacterial, Antifungal, Antibiofilm)

Pyrazole derivatives have been extensively studied for their antimicrobial properties. These compounds have shown activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. ajpp.inresearchgate.net

Several pyrazole derivatives incorporating thiazol-4-one or thiophene (B33073) moieties have displayed excellent activity against both bacterial and fungal pathogens, with some compounds exhibiting inhibition zones comparable to or greater than the standard antibiotics ciprofloxacin (B1669076) and ketoconazole. nih.gov For example, pyrazolo-thiazolin-4-one derivatives showed significant activity against C. albicans. nih.gov

Furthermore, a series of 4-hetarylpyrazoles and furo[2,3-c]pyrazoles were synthesized and screened for their antibacterial and antifungal activities. nih.gov One compound showed activity equal to chloramphenicol (B1208) against Bacillus subtilis, while others exhibited potent antifungal activity against Fusarium oxysporum and Botrytis fabae. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). nih.gov

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Type | Organism(s) | Activity/MIC | Reference |

|---|---|---|---|

| Pyrazole incorporating thiazol-4-one/thiophene | S. aureus, E. coli, C. albicans | Excellent inhibition zones (25-33 mm) | nih.gov |

| 4-Hetarylpyrazoles | B. subtilis | MIC = 3.125 µg/mL (equal to chloramphenicol) | nih.gov |

| Furo[2,3-c]pyrazoles | F. oxysporum, B. fabae | MIC = 6.25 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration

Antioxidant Potential Evaluation

The antioxidant properties of pyrazole derivatives have been a subject of significant research interest. These compounds have the ability to scavenge free radicals and chelate metal ions, which are important mechanisms for mitigating oxidative stress. researchgate.net

A series of novel 3,5-dimethyl-1H-pyrazole derivatives containing a hydrazine (B178648) moiety were synthesized and evaluated for their in vitro antioxidant activities using the DPPH (1,1-biphenyl-2-picrylhydrazyl) free radical scavenging assay. researchgate.net Several of these compounds demonstrated potent radical scavenging capacity and iron-binding activity. researchgate.net The presence of hydroxyl (OH) and amino (NH) groups in their structures is believed to be crucial for their antioxidant potential. researchgate.net

In another study, 4-aminopyrazol-5-ols, synthesized as analogs of the antioxidant drug Edaravone, were found to be effective antioxidants in various in vitro tests, including ABTS, FRAP, and ORAC assays. mdpi.com The lead compound, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), exhibited high antioxidant activity and was not cytotoxic to normal human fibroblasts. mdpi.com Computational studies suggested that the antioxidant action of these compounds occurs through single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms. mdpi.com